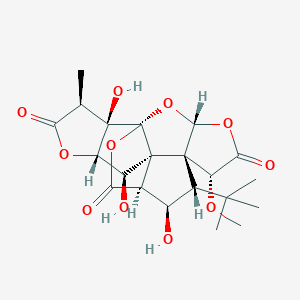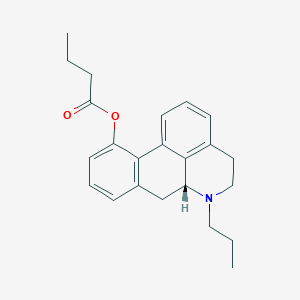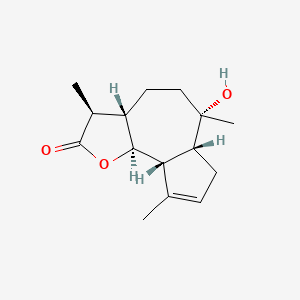
11beta,13-Dihydro-10-epi-8-deoxycumam-brin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B is a small molecular drug with the chemical formula C15H22O3. It is known for its potential as a discovery agent in various scientific research fields . The compound consists of 22 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms, making up a total of 40 atoms .
Méthodes De Préparation
The synthetic routes and reaction conditions for 11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B are not extensively documented in the available literature. the compound’s structure suggests that it may be synthesized through a series of organic reactions involving the formation of multiple bonds, rings, and functional groups . Industrial production methods would likely involve optimizing these synthetic routes for scalability and efficiency.
Analyse Des Réactions Chimiques
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the formation or breaking of chemical bonds . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the compound’s functional groups and ring structures.
Applications De Recherche Scientifique
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is investigated for its potential effects on cellular processes and molecular pathways. In medicine, it is explored as a potential therapeutic agent for various diseases . Additionally, the compound has industrial applications in the development of new materials and chemical products .
Mécanisme D'action
The mechanism of action of 11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors that play critical roles in various biological processes .
Comparaison Avec Des Composés Similaires
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B can be compared with other similar compounds, such as 11beta,13-Dihydro-10-epi-8-deoxycumam-brin A and 11beta,13-Dihydro-10-epi-8-deoxycumam-brin C . These compounds share similar chemical structures and properties but differ in their specific functional groups and ring configurations. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3S,3aS,6S,6aR,9aR,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h4,9-13,17H,5-7H2,1-3H3/t9-,10-,11+,12-,13-,15-/m0/s1 |
Clé InChI |
CWACFPQPFUIHTR-WBSYEDSCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]([C@@H]3CC=C([C@@H]3[C@H]2OC1=O)C)(C)O |
SMILES canonique |
CC1C2CCC(C3CC=C(C3C2OC1=O)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
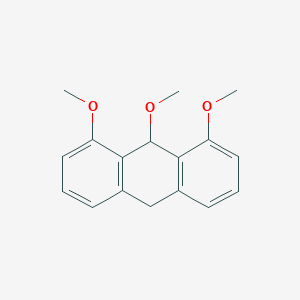
![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)

![1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea](/img/structure/B10839939.png)
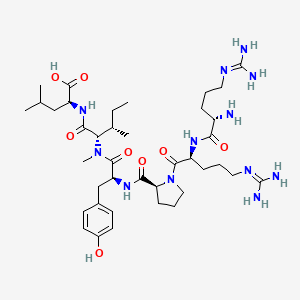
![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)
